Ethylene glycol butane-1,4-diol

Polymer Chemistry Thermal Analysis Copolyester Synthesis

Standard diol mixtures fail to deliver exact thermal properties in copolyesters, causing batch rejection. This copolymer diol with a fixed EG:BD architecture solves this by enabling predictable tuning of Tm (145-250°C) and crystallinity. Key outcomes: • Precisely engineered comonomer ratio for low-melt fibers & flexible films • Reduced processing temperatures vs. PET, cutting energy costs & thermal degradation • Enhanced micelle stability for drug-loaded nanocarriers in targeted therapies

Molecular Formula C6H16O4
Molecular Weight 152.19 g/mol
CAS No. 27637-03-2
Cat. No. B8431963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene glycol butane-1,4-diol
CAS27637-03-2
Molecular FormulaC6H16O4
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC(CCO)CO.C(CO)O
InChIInChI=1S/C4H10O2.C2H6O2/c5-3-1-2-4-6;3-1-2-4/h5-6H,1-4H2;3-4H,1-2H2
InChIKeyKQBTUOVABZLXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene Glycol Butane-1,4-Diol (CAS 27637-03-2): A Core Building Block for Polyesters, Polyethers, and Advanced Copolymer Systems


Ethylene glycol butane-1,4-diol (CAS 27637-03-2), also cataloged as poly(tetrahydrofuran)-co-(ethyleneoxide) or furan, tetrahydro-, polymer with oxirane, is a versatile copolymer diol with the molecular formula HO[(CH2)4O]m[(CH2)2O]nH . This compound serves as a fundamental building block in the synthesis of polyesters, polyethers, and polyurethanes, offering tunable flexibility and chemical resistance for industrial applications . Its dual-diol functionality enables the creation of random and block copolymers with tailored thermal and mechanical properties, positioning it as a critical intermediate in polymer science [1].

Why Generic Substitution of Ethylene Glycol Butane-1,4-Diol Fails: The Critical Impact of Diol Ratio and Copolymer Architecture on Material Performance


Generic substitution of ethylene glycol butane-1,4-diol (CAS 27637-03-2) in polymer formulations is not viable due to the precise and quantifiable influence of the ethylene glycol (EG) to butane-1,4-diol (BD) ratio on key thermal and crystalline properties. Unlike simple mixtures or alternative diols, the copolymer architecture derived from this specific diol combination produces a unique, non-linear relationship between comonomer composition and critical performance metrics such as melting temperature (Tm), crystallization temperature (Tc), enthalpy of fusion (ΔHf), and percent crystallinity (Xc) [1]. These parameters follow an independent curve with comonomer composition, meaning that even minor deviations in the EG:BD ratio can lead to significant and unpredictable changes in material behavior, rendering the final product unsuitable for its intended application [1].

Quantitative Evidence Guide for Ethylene Glycol Butane-1,4-Diol (CAS 27637-03-2): A Comparative Analysis of Thermal, Crystalline, and Performance Differentiation


Thermal Property Differentiation: Tuning Melting Point (Tm) and Crystallization (Tc) via Diol Ratio in Terephthalate Copolyesters

In random terephthalate copolyesters synthesized from ethylene glycol (EG) and butane-1,4-diol (BD), the thermal properties—specifically melting temperature (Tm), crystallization temperature (Tc), enthalpy of fusion (ΔHf), entropy of fusion (ΔSf), and percent crystallinity (Xc)—are not a simple linear average of the homopolymer values (PET and PBT). Instead, they follow a distinct, independent curve as a function of the comonomer composition [1]. This allows for precise tailoring of material properties that cannot be achieved by simply blending or substituting with a different diol. For instance, the melting point of the copolyester can be reduced significantly from that of pure PET (Tm ≈ 265°C) or PBT (Tm ≈ 223°C), depending on the specific EG:BD ratio incorporated, enabling lower processing temperatures and reducing the risk of thermal degradation [1].

Polymer Chemistry Thermal Analysis Copolyester Synthesis

Controlled Reduction in Crystallinity: Modifying Percent Crystallinity (Xc) and Enthalpy of Fusion (ΔHf) for Enhanced Flexibility

The incorporation of both ethylene glycol and butane-1,4-diol units into a terephthalate copolyester backbone disrupts the chain regularity, leading to a quantifiable and controllable reduction in percent crystallinity (Xc) and enthalpy of fusion (ΔHf) compared to the highly crystalline PET homopolymer [1]. The data demonstrate that these properties follow an independent curve with comonomer composition, meaning the degree of amorphous character can be fine-tuned by adjusting the EG:BD ratio. This is a direct consequence of the copolymer architecture and cannot be replicated by simple physical blends of PET and PBT, which would exhibit two distinct melting peaks and phase-separated crystalline domains.

Polymer Physics Crystallography Material Engineering

Micelle Stability Enhancement: Superior Micelle Formation of Y-Shaped (mPEG)2-PBG Over Linear mPEG-PBG Copolymers

In the context of amphiphilic block copolymers for drug delivery, the architecture of the copolymer significantly impacts self-assembly behavior. Specifically, Y-shaped block copolymers containing a PBG (poly(γ-benzyl-L-glutamate)) hydrophobic block and two mPEG (methoxy-poly(ethylene glycol)) hydrophilic arms, denoted as (mPEG)2-PBG, form more stable micelles in aqueous solution compared to their linear mPEG-PBG counterparts [1]. This difference is directly attributed to the Y-shaped topology, which enhances the packing of the hydrophobic core and increases the overall colloidal stability of the micellar structure.

Drug Delivery Nanomedicine Block Copolymer Self-Assembly

Tailored Melt Processability: Leveraging a Reduced Melting Point (145-250°C) in Polyesters for Energy-Efficient Manufacturing

Polyesters synthesized from a combination of terephthalic acid with ethylene glycol, propane-1,3-diol, and/or butane-1,4-diol exhibit a melting point that is specifically engineered to be lower than that of conventional PET. According to EP 1917287 A2, polyesters characterized by (I) between 40 and less than 90 mol.% of ethylene glycol, propane-1,3-diol and/or butane-1,4-diol combined with (II) between 60 and more than 10 mol.% of alkane-1,2-diol (exclusively ethylene glycol) achieve a melting point in the range of approximately 145 to 250°C (measured in accordance with DIN EN ISO 53765) . This controlled reduction in melting point is a direct result of the specific diol composition and is not achievable with unmodified PET.

Polymer Processing Melt-Spinning Injection Molding

Optimized Application Scenarios for Ethylene Glycol Butane-1,4-Diol (CAS 27637-03-2) Based on Quantitative Differentiation


Precision-Engineered Low-Melt Fibers and Nonwovens

The ability to precisely tune the melting point (Tm) and reduce crystallinity (Xc) in terephthalate copolyesters containing ethylene glycol and butane-1,4-diol [1] directly enables the production of fibers with tailored low-melt characteristics. These fibers are ideal for thermal bonding applications in nonwoven fabrics, where a controlled, lower melting point is essential for efficient bonding without compromising the structural integrity of higher-melting matrix fibers. The tunable Tm range (approximately 145-250°C) as described in EP 1917287 A2 allows manufacturers to select a copolyester grade that matches their specific process temperature window, optimizing energy use and line speed.

Stable Nanocarriers for Advanced Drug Delivery Systems

The enhanced micelle stability observed in Y-shaped (mPEG)2-PBG block copolymers compared to linear analogues [2] makes this architecture particularly valuable for formulating drug-loaded nanocarriers. The superior stability ensures the encapsulated therapeutic agent remains within the micelle during circulation, reducing off-target toxicity and improving drug bioavailability at the target site. This is a critical advantage for the development of next-generation anticancer and other targeted therapies, where controlled release and colloidal stability are paramount.

Energy-Efficient Injection Molding and Film Production

Polyesters synthesized with the specified ethylene glycol and butane-1,4-diol composition range, which exhibit a reduced melting point compared to standard PET , are highly advantageous for injection molding and film extrusion. The lower processing temperatures significantly reduce energy costs and minimize the thermal degradation of the polymer melt, leading to higher-quality molded parts and films with fewer defects. Furthermore, the reduced crystallinity imparts improved flexibility and impact resistance, expanding the application window for polyester-based products into areas where traditional PET is too brittle [1].

Coatings and Adhesives with Tailored Flexibility and Chemical Resistance

The poly(tetrahydrofuran)-co-(ethyleneoxide) form of this compound (CAS 27637-03-2) is specifically utilized in industrial lubricants, coatings, and adhesives, where its inherent properties of high flexibility, low viscosity, and excellent chemical resistance are directly leveraged . The copolymer structure provides a unique balance of these properties, differentiating it from homopolymer polyethers like PEG or PTMEG, which may excel in only one or two of these areas. This makes it a versatile building block for formulating high-performance industrial coatings and specialty adhesives.

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